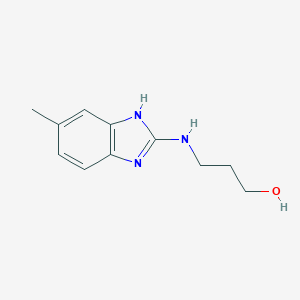

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several steps, including the conversion of 2-(α-hydroxy benzyl) benzimidazole to its bromo counterpart through reactions with concentrated acids and subsequent cyclocondensation with appropriate reagents to introduce various substituents at the ortho position of the biphenyl tetrazole. These processes are characterized by the use of spectroscopic techniques such as 1H NMR, 13C NMR, FAB Mass, and FT-IR for identification purposes (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the one in focus, has been extensively studied through X-ray crystallography. This has allowed for a detailed understanding of their crystalline structure, molecular geometry, and intermolecular interactions, providing insights into their potential biological activities and interaction with other molecules (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation and cycloaddition, to yield new compounds with diverse properties. These reactions are facilitated by the presence of functional groups in the benzimidazole core, allowing for the synthesis of compounds with significant antihypertensive and antimicrobial activities (V. Reddy & K. R. Reddy, 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of the substituents attached to the benzimidazole core. These properties are crucial for determining the compound's applicability in different scientific fields (L. El Foujji et al., 2021).

Chemical Properties Analysis

The chemical behavior of benzimidazole derivatives, including reactivity, mechanism of reaction, and interaction with biological targets, is a key area of study. Their ability to act as ligands, form complexes with metals, and exhibit biological activities is determined by their chemical properties, which are analyzed through various spectroscopic and computational methods (S. Benvenuti et al., 1997).

Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binders

The synthetic dye Hoechst 33258, a compound related to benzimidazole derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. Hoechst derivatives, including benzimidazole analogues, are extensively used in biological research for staining chromosomes and analyzing nuclear DNA content through flow cytometry. These compounds also find applications as radioprotectors and topoisomerase inhibitors, making them significant in drug design and molecular biology studies to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Functions of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic effects. These compounds play a critical role in medical science due to their diverse biological functions. Modifications in their composition have led to new therapeutic agents with increased efficacy and lower toxicity. The review emphasizes the significance of synthesizing new Mannich base benzimidazole derivatives for medicinal applications (Vasuki et al., 2021).

Development of Novel Sedatives

Remimazolam, a novel benzodiazepine derivative, has been highlighted for its potential in anesthesia and sedation due to its ultra-short-acting nature, fast onset, and offset of action, establishing its effectiveness in procedural sedation. It's worth investigating further in real-world settings, including non-operating room anesthesia (NORA), where its comparison with traditional sedatives like propofol could be particularly relevant (Finlay & Leslie, 2021).

Anticancer Potential of Benzimidazole Hybrids

The review on the anticancer potential of benzimidazole hybrids presented a detailed account of the design strategy for synthesizing benzimidazole derivatives as anticancer agents. Benzimidazole derivatives act through various mechanisms, such as intercalation, topoisomerases inhibition, and tubulin inhibition, showing promise in cancer treatment through targeted drug design (Akhtar et al., 2019).

Eigenschaften

IUPAC Name |

3-[(6-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZMLNRFAVEYRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366019 |

Source

|

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

CAS RN |

302812-86-8 |

Source

|

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)